4-(4-Ethylphenyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

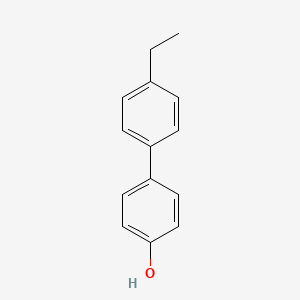

Structure

3D Structure

Properties

IUPAC Name |

4-(4-ethylphenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h3-10,15H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVHOIHXEJQPTQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50563317 | |

| Record name | 4'-Ethyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21345-28-8 | |

| Record name | 4'-Ethyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(4-Ethylphenyl)phenol

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 4-(4-Ethylphenyl)phenol, a significant biphenyl derivative. Biphenyl structures are prevalent in pharmaceuticals and functional materials, making their synthesis a critical area of research.[1] This document details the prevalent palladium-catalyzed cross-coupling reactions, offering a comparative analysis of methods like the Suzuki-Miyaura, Hiyama, and Ullmann reactions. Each protocol is presented with an emphasis on the underlying mechanistic principles, experimental design rationale, and practical insights for laboratory application. This guide is intended for researchers, scientists, and professionals in drug development, aiming to provide a robust resource for the synthesis of this compound and related biphenyl compounds.

Introduction: The Significance of this compound

This compound belongs to the class of biphenyls, which are compounds containing two phenyl rings connected by a single bond. This structural motif is a cornerstone in medicinal chemistry and materials science due to its unique conformational properties and its role as a versatile scaffold. 4-Ethylphenol, a related compound, is a known volatile organic compound with applications as a potential botanical agrochemical.[2] The synthesis of biphenyl derivatives like this compound is, therefore, of considerable interest for the development of novel therapeutic agents and advanced materials.

The primary challenge in biphenyl synthesis lies in the selective and efficient formation of the carbon-carbon bond between the two aromatic rings. Over the years, several synthetic strategies have been developed, with transition metal-catalyzed cross-coupling reactions emerging as the most powerful and versatile tools.[1][3] This guide will focus on the most prominent and practical methods for the synthesis of this compound.

Strategic Approaches to Biphenyl Synthesis: A Comparative Overview

The construction of the C-C bond between the two phenyl rings in this compound can be achieved through several cross-coupling reactions. The choice of method often depends on factors such as the availability of starting materials, functional group tolerance, reaction conditions, and scalability. The most common strategies involve the coupling of an aryl halide or its equivalent with an organometallic reagent.[1]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are central to modern organic synthesis, enabling the formation of C-C and C-heteroatom bonds with high efficiency and selectivity.[4] These reactions generally follow a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1]

A Comparative Look at Key Palladium-Catalyzed Reactions:

| Reaction | Organometallic Reagent | Key Advantages | Potential Disadvantages |

| Suzuki-Miyaura Coupling | Organoboron compounds (e.g., boronic acids, esters) | Mild reaction conditions, commercially available and stable reagents, non-toxic byproducts.[1][5] | Requires a base which can lead to side reactions; potential for protodeboronation.[1] |

| Hiyama Coupling | Organosilicon compounds (e.g., arylsilanes) | Non-toxic, readily available, and inexpensive silicon reagents; high sustainability.[6][7] | Requires an activator (e.g., fluoride source) to facilitate transmetalation.[8] |

| Negishi Coupling | Organozinc compounds | High reactivity and functional group tolerance.[3] | Organozinc reagents are often moisture and air-sensitive.[1] |

| Stille Coupling | Organotin compounds | Tolerant of a wide range of functional groups.[3] | Toxicity and difficulty in removing organotin byproducts.[1] |

For the synthesis of this compound, the Suzuki-Miyaura and Hiyama couplings represent highly effective and practical choices due to the stability and low toxicity of their respective organometallic reagents.

The Suzuki-Miyaura Coupling: A Preferred Pathway

The Suzuki-Miyaura reaction is arguably the most widely used method for biphenyl synthesis.[9] It involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[9] For the synthesis of this compound, this translates to the reaction between a 4-ethylphenylboronic acid derivative and a protected 4-halophenol.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction provides a framework for understanding the critical parameters of the synthesis.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

-

Oxidative Addition: An aryl halide (e.g., 4-bromophenol derivative) adds to a Pd(0) complex.

-

Transmetalation: The aryl group from the organoboron reagent (e.g., 4-ethylphenylboronic acid) is transferred to the Pd(II) complex. This step is facilitated by a base.

-

Reductive Elimination: The two aryl groups are coupled, forming the biphenyl product and regenerating the Pd(0) catalyst.[1]

Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis. Optimization of specific parameters may be required based on the exact substrates and available laboratory equipment.

Starting Materials:

-

4-Bromophenol (or a suitably protected derivative)

-

4-Ethylphenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene/Water, DMF/Water)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromophenol (1.0 eq), 4-ethylphenylboronic acid (1.2 eq), and the base (2.0-3.0 eq).

-

Solvent Addition: Add the chosen solvent system (e.g., a 4:1 mixture of toluene and water).

-

Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture under an inert atmosphere.

-

Reaction: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[10]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[11]

The Hiyama Coupling: A Sustainable Alternative

The Hiyama coupling utilizes organosilanes as the organometallic partner, offering a more environmentally friendly approach due to the low toxicity of silicon byproducts.[7]

Mechanistic Considerations

The Hiyama coupling follows a similar catalytic cycle to the Suzuki-Miyaura reaction, with the key difference being the activation of the organosilane for transmetalation, which typically requires a fluoride source like tetrabutylammonium fluoride (TBAF).[8]

Caption: General workflow for the Hiyama cross-coupling reaction.

Experimental Protocol: Synthesis via Hiyama Coupling

Starting Materials:

-

4-Iodophenol (or a suitably protected derivative)

-

Triethoxy(4-ethylphenyl)silane

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Fluoride source (e.g., TBAF)

-

Solvent (e.g., THF, Dioxane)

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 4-iodophenol (1.0 eq) and triethoxy(4-ethylphenyl)silane (1.5 eq) in the chosen solvent, add the fluoride source (2.0 eq).

-

Degassing: Degas the mixture with argon or nitrogen for 15-20 minutes.

-

Catalyst Addition: Add the palladium catalyst (1-5 mol%) under an inert atmosphere.

-

Reaction: Heat the reaction mixture to reflux and monitor its progress.

-

Work-up and Purification: Follow a similar work-up and purification procedure as described for the Suzuki-Miyaura coupling.

Other Synthetic Routes

While palladium-catalyzed reactions are dominant, other methods can also be employed for biphenyl synthesis.

Ullmann Reaction

The Ullmann reaction is a classic method that involves the copper-mediated coupling of two aryl halide molecules.[12] While effective for symmetrical biphenyls, its application to unsymmetrical biphenyls can be challenging and often requires one reactant to be in large excess.[13] The mechanism involves the formation of an active copper(I) species.[12]

Gomberg-Bachmann Reaction

This reaction involves the aryl-aryl coupling via a diazonium salt.[14] An arene is reacted with a diazonium salt in the presence of a base to form the biaryl through an aryl radical intermediate.[14] Yields are often low (less than 40%) due to side reactions of the diazonium salts.[15]

Characterization of this compound

The synthesized product should be thoroughly characterized to confirm its identity and purity.

Spectroscopic Data:

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of δ 6.8-7.5 ppm. A quartet and a triplet corresponding to the ethyl group (CH₂ and CH₃). A singlet for the phenolic OH.[16][17] |

| ¹³C NMR | Aromatic carbons in the range of δ 115-155 ppm. Signals for the ethyl group carbons.[16] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (C₁₄H₁₄O, MW = 198.26 g/mol ).[18] |

| Infrared (IR) Spectroscopy | A broad O-H stretching band around 3200-3600 cm⁻¹. C-H stretching of the aromatic rings and the ethyl group. C=C stretching of the aromatic rings. |

Conclusion

The synthesis of this compound can be effectively achieved through several methods, with the Suzuki-Miyaura and Hiyama couplings being the most prominent due to their high efficiency, functional group tolerance, and the use of relatively stable and non-toxic reagents. The choice of a specific synthetic route will depend on the specific requirements of the research, including scale, cost, and available resources. The protocols and mechanistic insights provided in this guide serve as a valuable resource for scientists engaged in the synthesis of this and other important biphenyl derivatives.

References

- A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives - Benchchem. (n.d.).

- Direct Synthesis of Biphenyl-2-carbonitriles by Rh(III)-Catalyzed C–H Hiyama Cross-Coupling in Water. (2022). Organic Letters.

- General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. (n.d.).

- Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. (n.d.). ResearchGate.

- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). MDPI.

- Gomberg–Bachmann reaction. (n.d.). Wikipedia.

- 4-Ethylphenol. (n.d.). Wikipedia.

- Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. (2000). Organic Letters.

- Gomberg–Bachmann reaction, named for the Russian-American chemist. (n.d.).

- Suzuki cross coupling reaction of aryl halides with arylboronic acid. (n.d.). ResearchGate.

- Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. (n.d.). MDPI.

- The Gomberg-Bachmann reaction for the arylation of anilines with aryl diazotates. (n.d.).

- Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. (n.d.). Organometallics.

- Synthesis of biphenyl derivative 90 by ligand-free Pd/C catalyzed Hiyama coupling reaction. (n.d.). ResearchGate.

- Suzuki reaction. (n.d.). Wikipedia.

- 4-Ethylphenol. (n.d.). PubChem.

- 4-Ethylphenol. (2025). ChemicalBook.

- Process for the preparation of 4-bromophenyl derivatives. (n.d.). Google Patents.

- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers.

- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). NIH.

- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing.

- bmse000681 4-ethylphenol at BMRB. (n.d.).

- Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. (n.d.). ACS Omega.

- Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (2014). Organic Letters.

- 1 H NMR spectra of (a) 4-ethylphenol, and (b) poly-(4-ethylphenol). (n.d.). ResearchGate.

- Ullmann Reaction. (n.d.). BYJU'S.

- The synthesis of novel bromophenol derivatives. (n.d.). ResearchGate.

- Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. (2023). NIH.

- Preparing biphenyl compounds by coupling. (n.d.). Google Patents.

- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (n.d.). MDPI.

- The purification and characterization of 4-ethylphenol methylenehydroxylase, a flavocytochrome from Pseudomonas putida JD1. (n.d.). PMC - NIH.

- 4-Ethylphenol. (n.d.). MedChemExpress.

- Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. (n.d.). MDPI.

- Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. (2022). PMC - NIH.

- 4-Ethylphenol, >=98%. (n.d.). Scientific Laboratory Supplies (Ireland) Ltd.

- The purification and characterization of 4-ethylphenol methylenehydroxylase, a flavocytochrome from Pseudomonas putida JD1. (n.d.). PubMed.

- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.).

- 4-Phenylphenol synthesis. (n.d.). ChemicalBook.

- Ullmann reaction. (n.d.). Wikipedia.

- 4-Ethylphenol, A Volatile Organic Compound Produced by Disease-Resistant Soybean, Is a Potential Botanical Agrochemical Against Oomycetes. (2021). ResearchGate.

- Phenol, 4-ethyl-. (n.d.). NIST WebBook.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. 4-Phenylphenol synthesis - chemicalbook [chemicalbook.com]

- 12. byjus.com [byjus.com]

- 13. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 14. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]

- 15. mycollegevcampus.com [mycollegevcampus.com]

- 16. 4-Ethylphenol | C8H10O | CID 31242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Phenol, 4-ethyl- [webbook.nist.gov]

An In-depth Technical Guide to the Chemical Properties of 4-(4-Ethylphenyl)phenol

A Note from the Senior Application Scientist:

To our valued researchers, scientists, and drug development professionals, this guide addresses the chemical properties of 4-(4-Ethylphenyl)phenol (CAS No. 21345-28-8) . It is critical to distinguish this biphenyl derivative from the more commonly referenced and structurally simpler compound, 4-Ethylphenol (CAS No. 123-07-9) .

Following a comprehensive search of scientific literature and chemical databases, it is apparent that detailed, publicly accessible data for this compound is sparse. This guide synthesizes all available information to provide a foundational understanding. However, the absence of extensive experimental data—such as detailed spectroscopic analyses, reactivity profiles, and in-depth safety studies—precludes the creation of a complete, in-depth guide at this time. We present the confirmed data with full transparency and scientific integrity.

Chemical Identity and Structure

This compound, also known as 4'-ethylbiphenyl-4-ol, is a biphenyl compound where one phenyl ring contains a hydroxyl group at position 4, and the other contains an ethyl group at its para-position (4').[1][2] This structure imparts a rigid, planar geometry that is significantly different from the single-ring structure of 4-ethylphenol.

Molecular Structure:

Caption: Molecular structure of this compound.

Physicochemical Properties

Quantitative experimental data for this compound is limited. The available information is summarized below. For context, these properties are contrasted with those of the more widely studied 4-ethylphenol.

| Property | This compound | 4-Ethylphenol |

| CAS Number | 21345-28-8[1][3][4] | 123-07-9[5][6][7][8] |

| Molecular Formula | C₁₄H₁₄O[1] | C₈H₁₀O[6][7][8] |

| Molecular Weight | 198.26 g/mol [1] | 122.16 g/mol [7][8] |

| Appearance | Not specified (likely solid) | White to brownish crystalline solid[6][8] |

| Melting Point | 151 °C[4] | 40-46 °C[6][7][9][10] |

| Boiling Point | Data not available | 218-219 °C[6][7][10] |

| Solubility | Data not available | Slightly soluble in water (4.9 g/L at 25°C); soluble in ethanol, ether, acetone, benzene.[6][8] |

Expert Insights: The significantly higher melting point of this compound compared to 4-ethylphenol is expected. The larger, more rigid biphenyl structure allows for more effective crystal packing and stronger intermolecular forces (van der Waals interactions), requiring more energy to transition from a solid to a liquid state.

Spectroscopic Data

While specific spectra for this compound are not available in the public domain from the conducted searches, we can predict the expected features based on its structure.

-

¹H NMR: Expected signals would include:

-

A triplet and a quartet in the aliphatic region corresponding to the ethyl group.

-

Multiple signals in the aromatic region (approx. 6.8-7.5 ppm) corresponding to the eight protons on the two phenyl rings.

-

A singlet for the phenolic hydroxyl proton, the chemical shift of which would be solvent-dependent.

-

-

¹³C NMR: Expected signals would include two aliphatic carbons and multiple aromatic carbons, with the carbon attached to the hydroxyl group shifted furthest downfield.

-

IR Spectroscopy: Key absorption bands would be anticipated for:

-

O-H stretching (broad, ~3200-3600 cm⁻¹).

-

Aromatic C-H stretching (~3000-3100 cm⁻¹).

-

Aliphatic C-H stretching (~2850-2975 cm⁻¹).

-

C=C aromatic ring stretching (~1500-1600 cm⁻¹).

-

C-O stretching (~1200-1250 cm⁻¹).

-

Synthesis and Reactivity

Synthesis

Specific, detailed synthesis protocols for this compound were not found. However, chemical databases suggest its synthesis is documented, likely via cross-coupling reactions.[1] A plausible and common method for creating such biphenyl structures is the Suzuki Coupling reaction .

Caption: A plausible Suzuki coupling pathway for the synthesis of this compound.

Reactivity

The reactivity of this compound is dictated by its functional groups: the phenolic hydroxyl group and the two aromatic rings.

-

Phenolic Hydroxyl Group: This group is weakly acidic and can be deprotonated by a base. It can undergo O-alkylation or O-acylation to form ethers and esters, respectively. This is a key reaction handle for derivatization in drug discovery.

-

Aromatic Rings: The rings can undergo electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation). The hydroxyl group is a strong activating group, directing ortho and para to itself. The ethylphenyl group's influence would be less pronounced.

Applications and Relevance in Drug Development

While no specific applications for this compound were identified, its biphenyl-phenol scaffold is a common motif in medicinal chemistry. Biphenyl structures are prevalent in various therapeutic agents, including:

-

Non-steroidal anti-inflammatory drugs (NSAIDs)

-

Antihypertensive agents (e.g., sartans)

-

Antifungal agents

The ethylphenyl modification could be explored to enhance binding affinity to specific biological targets by occupying hydrophobic pockets in receptor sites. The phenolic hydroxyl group provides a crucial point for hydrogen bonding, which is often essential for drug-receptor interactions.

Safety and Handling

No official Material Safety Data Sheet (MSDS) or detailed toxicological data for this compound was found.[3] In the absence of specific data, this compound should be handled with the caution appropriate for a novel research chemical. Standard laboratory precautions should be employed:

-

Use in a well-ventilated area or chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation, ingestion, and skin contact.

For comparison, 4-ethylphenol is classified as corrosive and can cause severe skin burns and eye damage.[9][11][12] Given the presence of the same phenolic functional group, a similar hazard profile for this compound should be assumed until proven otherwise.

Conclusion

This compound is a distinct chemical entity for which comprehensive technical data remains largely unavailable in the public domain. While its fundamental identity and melting point are known, further experimental work is required to fully characterize its physicochemical properties, spectroscopic profile, reactivity, and biological activity. Researchers and drug developers should treat this compound as a novel chemical, exercising appropriate caution, and may need to perform internal characterization to proceed with its use in advanced applications.

References

This list includes references for both this compound and the comparator compound, 4-Ethylphenol, as cited in the text.

-

Wikipedia. 4-Ethylphenol. [Link]

-

ResearchGate. 1H NMR spectra of (a) 4-ethylphenol, and (b) poly-(4-ethylphenol). [Link]

-

PubChem. 4-Ethylphenol. [Link]

-

2a biotech. Product Detail - this compound. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 4-Ethylphenol, 97%. [Link]

-

MOLBASE. C14H14O Molecular Formula. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: 4-Ethylphenol. [Link]

-

Mol-Instincts. 4-ethylphenol - 123-07-9. [Link]

-

SpectraBase. 4-Ethylphenol. [Link]

-

ResearchGate. 4-Ethylphenol, A Volatile Organic Compound Produced by Disease-Resistant Soybean, Is a Potential Botanical Agrochemical Against Oomycetes. [Link]

-

Moshang Chemical. 4'-Ethylbiphenyl-4-ol - CAS No. 21345-28-8. [Link]

Sources

- 1. molbase.com [molbase.com]

- 2. 4'-乙基联苯-4-醇 - CAS号 21345-28-8 - 摩熵化学 [molaid.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. 4'-Ethylbiphenyl-4-ol | 21345-28-8 [chemicalbook.com]

- 5. 4-Ethylphenol - Wikipedia [en.wikipedia.org]

- 6. 4-Ethylphenol CAS#: 123-07-9 [m.chemicalbook.com]

- 7. 4-Ethylphenol | C8H10O | CID 31242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Ethylphenol | 123-07-9 [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. chemos.de [chemos.de]

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(4-Ethylphenyl)phenol

This guide provides a comprehensive overview of the spectroscopic data for 4-(4-Ethylphenyl)phenol, also known as 4'-ethyl-[1,1'-biphenyl]-4-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the essential spectroscopic techniques required for the unambiguous identification and characterization of this biphenyl derivative. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical applicability.

Introduction

This compound is a biphenyl derivative featuring an ethyl substituent on one phenyl ring and a hydroxyl group on the other, both at the para position. The precise characterization of such molecules is paramount in fields like medicinal chemistry and materials science, where structure dictates function. Spectroscopic methods provide a powerful, non-destructive means to elucidate the molecular structure, confirm purity, and provide insights into the electronic environment of the compound. This guide will cover the fundamental spectroscopic techniques of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Synthesis

The synthesis of this compound can be achieved through various cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method. This reaction typically involves the palladium-catalyzed coupling of a boronic acid or ester with a halide. For this compound, this could involve the reaction of (4-ethylphenyl)boronic acid with 4-bromophenol or 4-iodophenol.

Caption: General Suzuki-Miyaura coupling scheme for the synthesis of this compound.

Following synthesis, rigorous purification, often by column chromatography, is necessary to isolate the target compound. The subsequent spectroscopic analysis serves to confirm the successful synthesis and purity of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

Experimental Protocol:

-

Sample Preparation: A small amount of the solid this compound sample is finely ground with potassium bromide (KBr) powder. This mixture is then pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a suitable solvent, or an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid.

-

Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.

Interpretation of the IR Spectrum:

The IR spectrum of this compound is expected to exhibit the following key absorption bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3600-3200 (broad) | O-H stretch | Phenolic -OH |

| ~3100-3000 | C-H stretch (aromatic) | Aromatic C-H |

| ~2960-2850 | C-H stretch (aliphatic) | Ethyl group (-CH₂, -CH₃) |

| ~1610, 1500, 1450 | C=C stretch (aromatic) | Aromatic ring |

| ~1230 | C-O stretch (phenol) | Phenolic C-O |

| ~830 | C-H out-of-plane bend (p-subst.) | 1,4-disubstituted rings |

The broad O-H stretching band is a hallmark of the phenolic hydroxyl group and is often the most prominent feature in the high-frequency region of the spectrum. The presence of both aromatic and aliphatic C-H stretches confirms the biphenyl and ethyl components of the molecule. The pattern of C-H out-of-plane bending in the fingerprint region is indicative of the para-substitution on both aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms in a molecule.

Experimental Protocol:

-

Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum of this compound is expected to show the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.25 | Triplet | 3H | -CH₃ of ethyl |

| ~2.65 | Quartet | 2H | -CH₂- of ethyl |

| ~6.80-7.00 | Doublet | 2H | Aromatic H (ortho to -OH) |

| ~7.20-7.30 | Doublet | 2H | Aromatic H (ortho to ethyl) |

| ~7.40-7.55 | Multiplet | 4H | Remaining aromatic H |

| ~9.00-10.00 (broad) | Singlet | 1H | Phenolic -OH |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

The triplet-quartet pattern in the upfield region is characteristic of an ethyl group. The aromatic region will display a set of doublets and multiplets corresponding to the protons on the two para-substituted phenyl rings. The phenolic proton typically appears as a broad singlet at a downfield chemical shift, and its position can be concentration and solvent-dependent.

Caption: Predicted ¹H NMR assignments for this compound.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the different carbon environments in a molecule.

Experimental Protocol:

-

Sample Preparation: Similar to ¹H NMR, the sample is dissolved in a deuterated solvent.

-

Data Acquisition: The ¹³C NMR spectrum is acquired on a high-field NMR spectrometer. Proton decoupling is typically used to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum of this compound will show distinct signals for the ethyl group and the aromatic carbons.

| Chemical Shift (δ, ppm) | Assignment |

| ~15-16 | -CH₃ of ethyl |

| ~28-29 | -CH₂- of ethyl |

| ~115-116 | Aromatic C-H (ortho to -OH) |

| ~127-129 | Aromatic C-H |

| ~131-132 | Quaternary aromatic C (ipso to -OH) |

| ~138-140 | Quaternary aromatic C (ipso to ethyl) |

| ~143-145 | Quaternary aromatic C (para to ethyl) |

| ~155-156 | Quaternary aromatic C (para to -OH) |

The chemical shifts of the aromatic carbons are influenced by the electronic effects of the ethyl and hydroxyl substituents. The carbon attached to the electronegative oxygen atom of the hydroxyl group will be shifted downfield.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and fragmentation pattern of a compound, which can be used for structural elucidation and confirmation.

Experimental Protocol:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: The sample molecules are ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Interpretation of the Mass Spectrum:

The mass spectrum of this compound is expected to show:

-

Molecular Ion Peak (M⁺•): The molecular weight of this compound (C₁₄H₁₄O) is 198.26 g/mol . The mass spectrum should show a prominent molecular ion peak at m/z = 198.

-

Major Fragmentation Peaks: Under electron ionization, the molecular ion can undergo fragmentation. Key expected fragments include:

-

[M - CH₃]⁺ (m/z = 183): Loss of a methyl radical from the ethyl group.

-

[M - C₂H₅]⁺ (m/z = 169): Loss of an ethyl radical.

-

Tropylium-like ions: Rearrangements can lead to other characteristic aromatic fragment ions.

-

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Conclusion

The combination of IR, NMR (¹H and ¹³C), and mass spectrometry provides a robust and comprehensive dataset for the unequivocal characterization of this compound. Each technique offers complementary information, and together they form a self-validating system for structural confirmation and purity assessment. This guide provides the foundational knowledge and expected spectral data to aid researchers in the successful identification and analysis of this important biphenyl derivative.

References

-

Mao, S., et al. (2012). A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. Green Chemistry.

-

NIST Chemistry WebBook. (n.d.). Phenol, 4-ethyl-. In NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

A Comprehensive Technical Guide to 4-Ethylphenol

A Note on Nomenclature: The topic specified, "4-(4-Ethylphenyl)phenol," describes a biphenyl derivative. However, based on common chemical databases and scientific literature, it is highly probable that the intended compound of interest is the more prevalent and industrially significant 4-Ethylphenol . This guide will focus on the latter, providing an in-depth analysis for researchers, scientists, and professionals in drug development.

Introduction and Core Chemical Identity

4-Ethylphenol, also known as p-ethylphenol, is a para-substituted phenolic compound.[1] It is an organic compound classified as an isomer of ethylphenol.[2] At standard conditions, it presents as a white solid or colorless crystalline compound that may yellow upon exposure to light.[2][3] It possesses a distinct woody, medicinal, and somewhat sweet odor.[3]

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals and dyes and is a starting material for producing 4-vinylphenol and various antioxidants.[3][4] Its molecular structure consists of a phenol ring substituted with an ethyl group at the para (4) position.

IUPAC Name and Chemical Structure

The structure of 4-Ethylphenol is fundamental to its chemical reactivity, with the hydroxyl (-OH) group activating the benzene ring for electrophilic substitution and the ethyl (-CH₂CH₃) group influencing its physical properties.

Caption: Chemical structure of 4-Ethylphenol.

Physicochemical and Spectroscopic Profile

Accurate identification and quality control are paramount in scientific applications. The following data provides a reference for the characterization of 4-Ethylphenol.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 123-07-9 | [2][6] |

| Molecular Weight | 122.16 g/mol | [5][7] |

| Appearance | White solid / Colorless liquid | [2][8] |

| Melting Point | 40-42 °C | [7] |

| Boiling Point | 218-219 °C | [7] |

| Flash Point | 100 °C (closed cup) | [7] |

| Vapor Pressure | 0.13 mmHg (at 20 °C) | [7] |

| Solubility | Slightly soluble in water; Soluble in ethanol, ether, acetone, benzene | [3] |

Spectroscopic Data

Spectroscopic analysis provides a definitive fingerprint for the compound, confirming its structure and purity.

-

¹H NMR Spectroscopy (400 MHz, CDCl₃):

-

δ ~7.05-7.08 ppm (d, 2H): Aromatic protons ortho to the ethyl group.[5]

-

δ ~6.75-6.77 ppm (d, 2H): Aromatic protons ortho to the hydroxyl group.[5]

-

δ ~4.85 ppm (s, 1H): Phenolic hydroxyl proton.[5]

-

δ ~2.55-2.60 ppm (q, 2H): Methylene (-CH₂) protons of the ethyl group.[5]

-

δ ~1.20 ppm (t, 3H): Methyl (-CH₃) protons of the ethyl group.[5]

-

-

¹³C NMR Spectroscopy (25.16 MHz, CDCl₃):

-

δ ~153.05 ppm: Carbon attached to the hydroxyl group (C-OH).[5]

-

δ ~136.76 ppm: Carbon attached to the ethyl group (C-CH₂CH₃).[5]

-

δ ~128.98 ppm: Aromatic carbons ortho to the ethyl group.[5]

-

δ ~115.39 ppm: Aromatic carbons ortho to the hydroxyl group.[5]

-

δ ~27.98 ppm: Methylene carbon (-CH₂) of the ethyl group.[5]

-

δ ~15.78 ppm: Methyl carbon (-CH₃) of the ethyl group.[5]

-

-

Infrared (IR) Spectroscopy: The IR spectrum of 4-Ethylphenol exhibits characteristic absorption bands that correspond to its functional groups. Key peaks include a broad band for the O-H stretch of the phenol group, C-H stretching for the aromatic and alkyl groups, and C=C stretching within the aromatic ring. A representative IR spectrum can be found in the NIST Chemistry WebBook.[9]

Synthesis and Industrial Production

The primary industrial synthesis of 4-Ethylphenol is a multi-step process designed for high yield and purity of the para isomer. The choice of this pathway is dictated by the directing effects of the substituents on the benzene ring.

Standard Industrial Protocol: Sulfonation of Ethylbenzene

The most common method involves the sulfonation of ethylbenzene, followed by alkaline fusion.[3] This kinetically controlled process favors the formation of the para-substituted product.

Step 1: Sulfonation of Ethylbenzene Ethylbenzene is reacted with a sulfonating agent, such as sulfur trioxide (SO₃), under mild conditions. The ethyl group is an ortho-, para-director. By keeping the reaction conditions mild (kinetic control), the formation of the sterically less hindered para-product, 4-ethylbenzenesulfonic acid, is favored.

Step 2: Alkaline Fusion The resulting 4-ethylbenzenesulfonic acid is fused with a strong base, typically sodium hydroxide (NaOH), at high temperatures. This displaces the sulfonic acid group with a hydroxyl group, forming the sodium salt of 4-ethylphenol (sodium 4-ethylphenoxide).

Step 3: Acidification The reaction mixture is then neutralized with a strong acid (e.g., H⁺ from HCl or H₂SO₄) to protonate the phenoxide, yielding the final 4-Ethylphenol product.

Caption: Industrial synthesis pathway for 4-Ethylphenol.

Applications in Drug Development and Chemical Industries

4-Ethylphenol is a valuable chemical intermediate due to the reactivity of its phenolic hydroxyl group and the potential for modification at the aromatic ring.[10] Its performance in complex synthesis pathways makes it a frequent choice for research and production teams.[10]

Pharmaceutical Intermediates

This compound is a key raw material in the synthesis of several active pharmaceutical ingredients (APIs):

-

Ambroxol: A widely used mucolytic agent for treating respiratory diseases.[10]

-

Sorafenib: A kinase inhibitor drug used in the treatment of certain types of cancer, including kidney and liver cancer.[10]

The molecular characteristics of 4-Ethylphenol are critical for enabling key reactions during the formulation of these drugs.[10]

Other Industrial Uses

Beyond pharmaceuticals, 4-Ethylphenol finds application in:

-

Antioxidant Manufacturing: It serves as a precursor for various antioxidants used to prevent degradation in polymers and other materials.[3][4]

-

Dye Synthesis: The phenolic structure is a common component in the synthesis of various dyes.[3][4]

-

Polymer Science: It can be used in the production of certain phenolic resins.[2]

Biochemical and Natural Occurrence

4-Ethylphenol is not solely a synthetic compound; it is also found in nature and is a known metabolite.

-

Natural Occurrence: It has been identified as an aroma compound in beverages like red wine and coffee.[1][3]

-

Biochemistry: In wine, it is often produced by the spoilage yeast Brettanomyces, which converts p-coumaric acid into 4-vinylphenol and subsequently reduces it to 4-ethylphenol.[2] This can result in undesirable "off-odors" described as "barnyard" or "medicinal".[1] It can also be synthesized by intestinal flora in mammals.[11]

Safety, Handling, and Toxicology

Proper handling of 4-Ethylphenol is crucial due to its hazardous properties. It is classified as corrosive and can cause severe skin burns and eye damage.[12][13]

Hazard Identification

-

Hazard Statements: H314 (Causes severe skin burns and eye damage).[12]

Recommended Handling and PPE Protocol

A self-validating safety workflow is essential when handling this compound.

Caption: Recommended safety and handling workflow for 4-Ethylphenol.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the eyelids. Get immediate medical attention.[8][13]

-

Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical aid.[8]

-

Ingestion: If the victim is conscious, give 2-4 cupfuls of water. Do NOT induce vomiting. Seek immediate medical attention.[8][13]

-

Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical aid.[8]

References

-

4-Ethylphenol - Wikipedia. [Link]

-

1H NMR spectra of (a) 4-ethylphenol, and (b) poly-(4-ethylphenol). - ResearchGate. [Link]

-

4-Ethylphenol | C8H10O | CID 31242 - PubChem. [Link]

-

Material Safety Data Sheet - 4-Ethylphenol, 97% - Cole-Parmer. [Link]

-

SAFETY DATA SHEET Phenol, 4-ethyl- - Synerzine. [Link]

-

4945 4-Ethylphenol (English) AAA TCI MSDS A2.0 (DEFAULT FORMAT). [Link]

-

4-Ethylphenol, >=98% | W315605-SAMPLE-K - Scientific Laboratory Supplies (Ireland) Ltd. [Link]

-

bmse000681 4-ethylphenol at BMRB. [Link]

-

4-[1-(4-Ethylphenyl)propyl]phenol | C17H20O | CID - PubChem. [Link]

-

Phenol, 4-ethyl- - NIST WebBook. [Link]

-

Phenol, 4-ethyl- - NIST WebBook (IR Spectrum). [Link]

Sources

- 1. scientificlabs.ie [scientificlabs.ie]

- 2. 4-Ethylphenol - Wikipedia [en.wikipedia.org]

- 3. 4-Ethylphenol | 123-07-9 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. 4-Ethylphenol | C8H10O | CID 31242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Phenol, 4-ethyl- [webbook.nist.gov]

- 7. 4-エチルフェノール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. Phenol, 4-ethyl- [webbook.nist.gov]

- 10. 4-Ethylphenol | CAS 123-07-9 Pharma Intermediate India [punagri.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. synerzine.com [synerzine.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-(4-Ethylphenyl)phenol: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 4-(4-Ethylphenyl)phenol, a biphenyl compound of interest to researchers in materials science, organic synthesis, and drug discovery. Due to the limited availability of detailed experimental data in peer-reviewed literature for this specific molecule, this guide synthesizes information from chemical supplier databases, extrapolates from the known chemistry of related biphenylols, and proposes robust experimental protocols based on established synthetic methodologies. A key objective of this document is to clearly distinguish this compound from its more common and structurally simpler isomer, 4-ethylphenol.

Core Identification and Physicochemical Properties

This compound, also known as 4'-ethyl-[1,1'-biphenyl]-4-ol, is a biaryl compound characterized by a phenol ring linked to an ethylphenyl group at the para position. This structure imparts a combination of rigidity from the biphenyl core and functionality from the hydroxyl group, suggesting its potential as a versatile chemical intermediate.

A critical point of clarification is the distinction from 4-ethylphenol (CAS 123-07-9). The latter is a single aromatic ring with an ethyl and a hydroxyl group attached. This compound, in contrast, has a more complex biphenyl scaffold. This structural difference results in significantly different physical and chemical properties.

Table 1: Core Identifiers and Properties of this compound

| Identifier | Value | Source |

| CAS Number | 21345-28-8 | [1][2][] |

| Molecular Formula | C₁₄H₁₄O | [1][4] |

| Molecular Weight | 198.26 g/mol | [1][4] |

| IUPAC Name | This compound | [] |

| Synonyms | 4'-Ethyl-biphenyl-4-ol, 4'-ethyl-[1,1'-biphenyl]-4-ol, 4-hydroxy-4'-ethylbiphenyl | [][4] |

| Physical Form | Solid (predicted) | [4] |

| InChI Key | MVHOIHXEJQPTQT-UHFFFAOYSA-N | [4] |

Proposed Synthesis: A Palladium-Catalyzed Cross-Coupling Approach

The synthesis of unsymmetrical biaryl compounds such as this compound is efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is a particularly robust and widely used method.[5][6] This approach offers high yields, tolerance to a wide range of functional groups, and generally mild reaction conditions.

The proposed synthesis involves the coupling of a protected 4-bromophenol with 4-ethylphenylboronic acid. The hydroxyl group of 4-bromophenol should be protected to prevent side reactions under the basic conditions of the Suzuki coupling. A methoxymethyl (MOM) ether is a suitable protecting group for this purpose.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Suzuki-Miyaura Synthesis

Materials:

-

1-(Bromomethoxy)-4-ethylbenzene (protected 4-bromophenol)

-

4-Ethylphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

2M Sodium carbonate (Na₂CO₃) solution

-

Toluene and Ethanol (solvent system)

-

Hydrochloric acid (for deprotection)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-(bromomethoxy)-4-ethylbenzene (1.0 eq), 4-ethylphenylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Solvent and Base Addition: Add a 3:1 mixture of toluene and ethanol to the flask, followed by the 2M sodium carbonate solution (2.0 eq).

-

Reaction: Heat the mixture to reflux (approximately 85-95 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Extraction: After completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Deprotection: Dissolve the crude protected biphenyl in a suitable solvent (e.g., methanol) and add a catalytic amount of concentrated hydrochloric acid. Stir at room temperature until the deprotection is complete (monitored by TLC).

-

Purification: Neutralize the mixture and extract the product. The final compound, this compound, can be purified by column chromatography on silica gel.

Rationale: The choice of Pd(PPh₃)₄ as the catalyst is based on its common use and effectiveness in Suzuki couplings.[7] The aqueous base (Na₂CO₃) is crucial for activating the boronic acid for transmetalation.[6] The deprotection step with acid is a standard method for cleaving MOM ethers.

Spectroscopic Characterization (Predicted)

Caption: Key structural features and their expected spectroscopic signals.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | Phenolic OH | ~4.5-5.5 ppm (broad singlet) | Acidic proton, chemical shift is solvent-dependent. |

| Aromatic CH | ~6.8-7.6 ppm (multiple doublets) | Protons on the two different aromatic rings will be in distinct electronic environments. | |

| Methylene (-CH₂-) | ~2.6 ppm (quartet) | Coupled to the methyl protons. | |

| Methyl (-CH₃) | ~1.2 ppm (triplet) | Coupled to the methylene protons. | |

| ¹³C NMR | Aromatic C-O | ~150-155 ppm | Deshielded carbon attached to the electronegative oxygen. |

| Aromatic C | ~115-145 ppm | Multiple signals for the various aromatic carbons. | |

| Methylene C | ~28 ppm | Aliphatic carbon. | |

| Methyl C | ~15 ppm | Aliphatic carbon. | |

| FTIR | O-H stretch | 3200-3600 cm⁻¹ (broad) | Characteristic of a hydrogen-bonded hydroxyl group. |

| C-H stretch (aromatic) | ~3000-3100 cm⁻¹ | ||

| C-H stretch (aliphatic) | ~2850-2960 cm⁻¹ | ||

| C=C stretch (aromatic) | ~1500-1600 cm⁻¹ | ||

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 198.26 | Corresponds to the molecular weight of the compound. |

| Key Fragments | Fragments corresponding to the loss of the ethyl group or cleavage of the biphenyl bond. |

Potential Applications in Research and Development

The unique structure of this compound suggests its utility in several advanced applications, primarily leveraging the properties of the biphenylol scaffold.

Caption: Potential research and development applications.

-

High-Performance Polymers: Biphenyl-containing monomers are known to enhance the thermal stability, mechanical strength, and chemical resistance of polymers. The hydroxyl group of this compound can be used for polymerization into polyethers, polyesters, or polycarbonates with potentially high glass transition temperatures and excellent dielectric properties.

-

Liquid Crystals: The rigid, rod-like structure of the biphenyl core is a common feature in liquid crystal molecules (mesogens). The ethyl group provides a flexible tail, and the hydroxyl group offers a point for further chemical modification to create a variety of liquid crystalline materials for display technologies.

-

Drug Discovery and Agrochemicals: The phenol and biphenyl moieties are privileged structures in medicinal chemistry. This compound could serve as a starting material or fragment for the synthesis of novel bioactive compounds, such as selective estrogen receptor modulators or other therapeutic agents.

Safety and Handling

No specific material safety data sheet (MSDS) is available for this compound. Therefore, handling precautions must be based on the known hazards of related compounds, such as other biphenyls and phenols.

-

Hazard Classification (Inferred):

-

Skin Irritant/Corrosive: Phenolic compounds are often corrosive and can cause skin burns.

-

Eye Damage: Serious eye irritant.

-

Harmful if Swallowed: Potential for oral toxicity.

-

Environmental Hazard: Potentially toxic to aquatic life.

-

-

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

-

Conclusion

This compound (CAS: 21345-28-8) is a specialty chemical with significant potential for applications in materials science and organic synthesis. While detailed experimental data remains sparse in the public domain, its synthesis can be reliably achieved through established methods like the Suzuki-Miyaura coupling. Its biphenylol structure suggests promising avenues for research in high-performance polymers, liquid crystals, and as a scaffold in medicinal chemistry. Due diligence in handling, based on the inferred hazards of phenolic compounds, is essential for its safe use in a research setting.

References

-

ResearchGate. 1H NMR spectra of (a) 4-ethylphenol, and (b) poly-(4-ethylphenol). [Link]

-

2a biotech. This compound. [Link]

-

PubChem. 4-Ethylphenol. [Link]

-

Wikipedia. 4-Ethylphenol. [Link]

-

ResearchGate. Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. [Link]

-

Biological Magnetic Resonance Bank. bmse000681 4-ethylphenol. [Link]

-

NIST WebBook. Phenol, 4-ethyl-. [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

Sources

An In-depth Technical Guide to the Physical Characteristics of 4-(4-Ethylphenyl)phenol

Introduction

4-(4-Ethylphenyl)phenol, more commonly known as 4-ethylphenol, is a phenolic compound of significant interest in various fields, including the pharmaceutical, food, and chemical industries.[1] It is a volatile phenol recognized for its characteristic aroma and is found naturally in substances like coffee and can be produced by spoilage yeasts in wine and beer.[2][3] Industrially, it serves as a versatile starting material for the synthesis of antioxidants, 4-vinylphenol, and as an intermediate for pharmaceuticals and dyes.[1][2]

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 4-ethylphenol, intended for researchers, scientists, and professionals in drug development. The document is structured to offer not just data, but also the scientific context and experimental methodologies crucial for its practical application and further research.

Core Physicochemical Properties

A foundational understanding of a compound's physical properties is paramount for its application in research and development. These properties dictate its behavior in various systems and are critical for process design, formulation, and quality control.

General and Physical Properties

4-Ethylphenol is a colorless to white crystalline solid.[1][2] It is known to yellow upon exposure to light, indicating a degree of photosensitivity that necessitates proper storage in dark conditions.[1][2] The compound possesses a distinctive and powerful woody-phenolic, medicinal, and somewhat sweet odor.[2]

Table 1: Summary of Key Physical and Chemical Properties of 4-Ethylphenol

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀O | [2][4] |

| Molecular Weight | 122.16 g/mol | [4] |

| CAS Number | 123-07-9 | [2][3] |

| Appearance | Colorless or white crystalline needles/mass; tends to yellow on exposure to light. | [1][2][4] |

| Melting Point | 40-42 °C | [1][2] |

| Boiling Point | 218-219 °C | [1][2][4] |

| Density | 1.011 g/cm³ | [1][4] |

| Vapor Pressure | 0.13 mmHg (20 °C) | [1] |

| Water Solubility | 4.9 g/L (25 °C) | [1][2] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, acetone, benzene, and carbon disulfide. | [1][2][3] |

| pKa | 10.0 (25 °C) | [1] |

| LogP (o/w) | 2.1 - 2.58 | [2][5] |

| Refractive Index | 1.5239 - 1.5330 | [1][2][4] |

| Flash Point | 100.56 °C (213 °F) | [1][5] |

Experimental Methodologies for Physical Characterization

The accurate determination of physical properties is a cornerstone of chemical research. This section outlines the standard protocols for characterizing 4-ethylphenol, emphasizing the causality behind the experimental choices.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physical and spectroscopic analysis of a 4-ethylphenol sample.

Caption: Best practices for handling and storage of 4-ethylphenol.

-

Incompatible Materials: Acid chlorides, acid anhydrides, and oxidizing agents. [1][2][3]* Storage Conditions: Store in a cool, dry, dark place in a tightly sealed container. [1][6]

Conclusion

This technical guide has provided a detailed examination of the essential physical characteristics of 4-ethylphenol. The data and protocols presented herein are intended to equip researchers and scientists with the necessary information for the safe and effective use of this compound in their work. Adherence to the outlined experimental and safety procedures is crucial for ensuring data integrity and personnel safety.

References

-

4-Ethylphenol | C8H10O | CID 31242. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

4-ethyl phenol p-ethylphenol. (n.d.). The Good Scents Company. Retrieved January 2, 2026, from [Link]

-

Material Safety Data Sheet - 4-Ethylphenol, 97%. (n.d.). Cole-Parmer. Retrieved January 2, 2026, from [Link]

-

SAFETY DATA SHEET Phenol, 4-ethyl-. (2015, May 30). Synerzine. Retrieved January 2, 2026, from [Link]

-

4-Ethylphenol. (n.d.). SpectraBase. Retrieved January 2, 2026, from [Link]

-

Figure S7: 1 H NMR of 4´-ethylphenol. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

Sources

- 1. 4-Ethylphenol CAS#: 123-07-9 [m.chemicalbook.com]

- 2. 4-Ethylphenol | 123-07-9 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. 4-Ethylphenol | C8H10O | CID 31242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-ethyl phenol, 123-07-9 [thegoodscentscompany.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Technical Guide to the Solubility of 4-(4-Ethylphenyl)phenol in Organic Solvents: A Framework for Systematic Characterization

Executive Summary: 4-(4-Ethylphenyl)phenol is a key intermediate in the synthesis of various high-value materials, including pharmaceuticals and polymers. Its solubility in organic solvents is a critical parameter that dictates process efficiency, purification strategies, and formulation success. This guide presents a comprehensive framework for researchers and drug development professionals to systematically characterize and understand the solubility of this compound. Moving beyond a simple data repository, this document provides the theoretical underpinnings of solubility, a robust experimental protocol for its determination, and a guide to interpreting the resulting data, enabling scientists to make informed decisions in solvent selection and process optimization.

Physicochemical Profile of this compound

Understanding the inherent properties of this compound is the foundation for predicting and interpreting its solubility behavior. The molecule's structure, featuring a biphenyl core, confers rigidity and significant nonpolar character. However, the terminal hydroxyl (-OH) group introduces polarity and the capacity for hydrogen bonding, creating a molecule with amphiphilic tendencies.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄O | - |

| Molecular Weight | 198.26 g/mol | - |

| Melting Point | 40-42 °C (lit.) | [1] |

| Boiling Point | 218-219 °C (lit.) | [1] |

| logP (o/w) | ~2.58 | [2] |

| Water Solubility | ~4900 mg/L at 25 °C | [3] |

| Qualitative Solubility | Soluble in alcohol, ether, acetone, benzene, and carbon disulfide. | [1][4] |

The logP value of ~2.58 indicates a preference for an organic phase over an aqueous phase, yet the molecule retains slight water solubility due to the phenolic hydroxyl group.[2][5] This dual character is key to its solubility profile.

Theoretical Framework for Solubility

A robust theoretical understanding allows for intelligent solvent selection, reducing the need for exhaustive empirical screening. The principle of "like dissolves like" provides a fundamental starting point: a solute will dissolve best in a solvent that shares similar intermolecular forces.[6]

Hansen Solubility Parameters (HSP)

For a more quantitative prediction, Hansen Solubility Parameters (HSP) offer a powerful model.[7] The total Hildebrand solubility parameter is deconstructed into three components representing the dominant intermolecular forces:

-

δd: Energy from dispersion forces (van der Waals).

-

δp: Energy from dipolar intermolecular forces.

-

δh: Energy from hydrogen bonds.[7]

Each solvent and solute can be described by a point in this three-dimensional "Hansen space." The principle states that solutes will be soluble in solvents with similar HSP coordinates. The distance (Ra) between the solute and solvent in Hansen space is calculated, and if this distance is less than the interaction radius (R₀) of the solute, high solubility is predicted.[7] While the specific HSP values for this compound are not published, they can be estimated or determined experimentally using the protocol outlined in Section 4.0.

Systematic Approach to Solvent Selection

Based on the molecule's structure and theoretical principles, a logical screening panel of solvents should include representatives from various classes to probe different intermolecular interactions:

-

Nonpolar Solvents (Low δp, δh): Toluene, Hexane. These will primarily interact with the biphenyl and ethyl moieties.

-

Polar Aprotic Solvents (High δp): Acetone, Ethyl Acetate, Tetrahydrofuran (THF). These solvents can engage in dipole-dipole interactions but cannot donate hydrogen bonds.

-

Polar Protic Solvents (High δh): Methanol, Ethanol, Isopropanol. These solvents can act as both hydrogen bond donors and acceptors, interacting strongly with the phenolic hydroxyl group.

Experimental Protocol: Isothermal Equilibrium Solubility Determination

This section details a robust, self-validating protocol for accurately measuring the solubility of this compound. The isothermal equilibrium method ensures that the solvent is fully saturated at a specific temperature, providing a true measure of thermodynamic solubility.

Principle of the Method

An excess of the solid solute is suspended in the solvent of interest and agitated at a constant temperature for a sufficient duration to reach equilibrium. After equilibrium is achieved, the saturated solution is filtered to remove undissolved solid, and the concentration of the solute in the clear supernatant is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC).[8][9]

Experimental Workflow Diagram

The following diagram outlines the key steps in the solubility determination workflow.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Materials and Equipment

-

Solute: this compound (purity > 99%)

-

Solvents: HPLC-grade organic solvents

-

Equipment: Analytical balance, glass vials with screw caps, temperature-controlled orbital shaker, syringes, 0.22 µm syringe filters (ensure compatibility with solvent), volumetric flasks, HPLC system with UV detector.

Step-by-Step Procedure

-

Preparation: Add an excess amount of this compound (e.g., 50-100 mg) to a vial. The amount should be sufficient to ensure solid remains after equilibrium.

-

Solvent Addition: Accurately pipette a known volume of the test solvent (e.g., 2.0 mL) into the vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm). Allow the slurry to equilibrate for at least 24 hours. A 48-hour time point can be taken for a subset of samples to confirm that equilibrium has been reached.

-

Sampling: After equilibration, remove the vials and let them stand for 30 minutes to allow the excess solid to settle.

-

Filtration: Carefully draw the supernatant into a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.

-

Dilution: Accurately dilute a known volume of the filtered, saturated solution with the HPLC mobile phase to bring its concentration within the range of the calibration curve.

Analytical Quantification via HPLC-UV

Quantification of phenolic compounds by reverse-phase HPLC with UV detection is a standard and reliable method.[10][11][12]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[11]

-

Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water (with 0.1% formic or trifluoroacetic acid to ensure the phenol is protonated). A typical starting point could be 60:40 Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Phenols typically have strong absorbance around 254 nm or 280 nm. The optimal wavelength should be confirmed by running a UV scan.

-

Calibration: Prepare a set of standard solutions of this compound of known concentrations in the mobile phase. Generate a calibration curve by plotting the peak area against the concentration.[11]

-

Quantification: Inject the diluted sample and determine its concentration from the calibration curve. Remember to account for the dilution factor to calculate the original concentration in the saturated solution.

Data Interpretation and Application

The experimental data should be compiled into a clear, comparative table.

Example Solubility Data Table:

| Solvent | Class | Hansen Parameters (δd, δp, δh) MPa⁰·⁵ | Solubility at 25 °C (mg/mL) |

| Toluene | Nonpolar Aromatic | (18.0, 1.4, 2.0) | Hypothetical Data |

| Acetone | Polar Aprotic | (15.5, 10.4, 7.0) | Hypothetical Data |

| Ethanol | Polar Protic | (15.8, 8.8, 19.4) | Hypothetical Data |

| Ethyl Acetate | Polar Aprotic | (15.8, 5.3, 7.2) | Hypothetical Data |

Note: Hansen parameters for common solvents are widely available in literature and databases.

By analyzing this data, researchers can correlate solubility with solvent properties. For instance, high solubility in ethanol would point to the importance of hydrogen bonding interactions, while high solubility in toluene would highlight the role of dispersion forces acting on the aromatic rings. This information is invaluable for selecting appropriate solvents for crystallization, choosing mobile phases for chromatography, or designing stable liquid formulations.

Conclusion

Determining the solubility of this compound requires a systematic approach that combines theoretical prediction with robust experimental validation. By understanding the molecule's physicochemical nature and applying the isothermal equilibrium method coupled with precise HPLC analysis, researchers can generate high-quality, reliable solubility data. This data-driven framework empowers scientists to optimize processes, ensure product quality, and accelerate development timelines in their respective fields.

References

-

Cavalcante MA, Oliveira JS, Barreto MSS, et al. An HPLC Method to Determine Phenolic Compounds of Plant Extracts: Application to Byrsonima crassifolia and Senna alata Leaves. Pharmacognosy Research. 2022;14(4):395-404. [Link]

-

Wang, L., & Weller, C. L. A Universal HPLC Method for the Determination of Phenolic Acids in Compound Herbal Medicines. Journal of Agricultural and Food Chemistry. [Link]

-

Nikfardjam, M. S. P. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. NIH Public Access. [Link]

-

Jovanović-Šanta, S., et al. Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. ResearchGate. [Link]

-

University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. CU Boulder Department of Chemistry. [Link]

-

Zou, Y., et al. HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. Taylor & Francis Online. [Link]

-

California State University, Bakersfield. Experiment 1: Determination of Solubility Class. CSUB Chemistry. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

National Center for Biotechnology Information. 4-Ethylphenol. PubChem Compound Database. [Link]

-

The Good Scents Company. 4-ethyl phenol. TGSC Information System. [Link]

-

University of Massachusetts Boston. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. UMass Boston ScholarWorks. [Link]

-

Solubility of Things. 4-Ethylphenol. [Link]

-

McMaster University. Solubility of Organic Compounds. [Link]

-

Accu Dyne Test. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. [Link]

-

Mendeley Data. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. [Link]

-

Wikipedia. Hansen solubility parameter. [Link]

Sources

- 1. 4-Ethylphenol CAS#: 123-07-9 [m.chemicalbook.com]

- 2. 4-Ethylphenol | C8H10O | CID 31242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-ethyl phenol, 123-07-9 [thegoodscentscompany.com]

- 4. 4-Ethylphenol | 123-07-9 [chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chem.ws [chem.ws]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. scribd.com [scribd.com]

- 10. phcogres.com [phcogres.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Potential of 4-(4-Ethylphenyl)phenol: A Technical Guide for Researchers

Introduction: Beyond a Simple Phenol

4-Ethylphenol (4-EP), a para-substituted phenolic compound, is often encountered in fields as diverse as oenology, where it is known as a microbial spoilage marker, and industrial chemistry, where it serves as a valuable synthetic intermediate.[1][2] However, to the discerning eye of the research scientist, 4-EP represents a versatile molecular scaffold teeming with untapped potential. Its simple, yet functional, structure—a hydroxyl group ripe for derivatization and an ethyl group that can be modified or serve as a steric and electronic anchor—makes it an attractive starting point for investigations in medicinal chemistry, materials science, and agricultural biotechnology. This guide aims to provide an in-depth technical overview of the core research applications of 4-ethylphenol, moving beyond its established roles to explore forward-looking opportunities for innovation. We will delve into its use as a potent agrochemical, a foundational block for pharmaceutical development, and a monomer for advanced polymer synthesis, providing both the theoretical underpinnings and practical methodologies to empower your research endeavors.

Chemical and Physical Properties of 4-Ethylphenol

A thorough understanding of the fundamental properties of 4-ethylphenol is crucial for its effective application in research. These properties dictate its solubility, reactivity, and handling requirements.

| Property | Value | Reference |

| CAS Number | 123-07-9 | [3] |

| Molecular Formula | C₈H₁₀O | [3] |

| Molecular Weight | 122.16 g/mol | [3] |

| Appearance | White to yellowish crystalline solid | [1] |

| Melting Point | 40-42 °C | [4] |

| Boiling Point | 218-219 °C | [4] |

| Solubility | Slightly soluble in water; soluble in ethanol, ether, acetone, and benzene. | [5] |

| pKa | 10.0 (at 25 °C) | [5] |

| LogP | 2.1 | [5] |

I. Agrochemical Applications: A Natural Fungicide

One of the most compelling and recently elucidated applications of 4-ethylphenol is in the agricultural sector as a botanical agrochemical. Research has demonstrated its potent activity against a range of plant pathogens, particularly oomycetes and soil-borne fungi.[6][7]

A. Mechanism of Antifungal Action

The primary antifungal mechanism of 4-ethylphenol is the disruption of the pathogen's cell membrane integrity.[6][7] This leads to a cascade of detrimental effects, ultimately resulting in cell death. The lipophilic nature of the phenol allows it to intercalate into the lipid bilayer of the fungal cell membrane, increasing its permeability. This leads to the leakage of essential intracellular components, such as DNA and proteins, and an influx of extracellular substances, disrupting cellular homeostasis.[6][7]

Caption: Antifungal mechanism of 4-ethylphenol via cell membrane disruption.

B. Spectrum of Activity and Efficacy

Studies have shown that 4-ethylphenol exhibits a broad spectrum of activity against significant plant pathogens.

| Pathogen | Activity | Concentration for Complete Inhibition | Reference |

| Phytophthora sojae | Mycelial growth inhibition, reduced sporangia formation and zoospore germination. | 1 mmol/L (122.16 mg/L) | [6] |

| Phytophthora nicotianae | Mycelial growth inhibition, reduced sporangia formation and zoospore germination. | 1 mmol/L (122.16 mg/L) | [6] |

| Rhizoctonia solani | Potent antifungal activity. | Not specified | [6] |

| Fusarium graminearum | Potent antifungal activity. | Not specified | [6] |

| Gaeumannomyces graminis | Potent antifungal activity. | Not specified | [6] |

At a concentration of 0.6 mmol/L (73.3 mg/L), 4-ethylphenol demonstrated a 54.14% antifungal rate against P. sojae.[6] Importantly, at effective concentrations, 4-ethylphenol has shown no phytotoxicity to host plants like soybean and tobacco, and in some cases, even promoted growth.[6][7]

C. Experimental Protocol: In Vitro Antifungal Assay

This protocol is adapted from studies on the effect of 4-ethylphenol on Phytophthora species.[6]

-

Preparation of 4-Ethylphenol Stock Solution: Dissolve 4-ethylphenol in a suitable solvent (e.g., DMSO or ethanol) to create a high-concentration stock solution.

-

Media Preparation: Prepare V8 agar medium. While the medium is still molten, add the 4-ethylphenol stock solution to achieve the desired final concentrations (e.g., 0.2, 0.4, 0.6, 0.8, and 1.0 mmol/L). Ensure thorough mixing. A control medium with the solvent alone should also be prepared.

-

Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from an actively growing culture of the target pathogen onto the center of the prepared agar plates.

-